N-Isopropyl-4-piperidin-4-yl-butyramide
Description
Contextualization within the Butyramide (B146194) Chemical Class
The butyramide functional group is the amide derivative of butyric acid. wikipedia.orgdrugbank.com Butyramides are a class of organic compounds characterized by a four-carbon chain with a terminal amide group. drugbank.com In its simplest form, butyramide is a white solid, soluble in water and ethanol. wikipedia.org While butyric acid itself is known for its unpleasant odor, butyramide is odorless. wikipedia.org
From a medicinal chemistry perspective, the butyramide moiety is of interest due to the diverse biological activities exhibited by its derivatives. Research has shown that certain butyramide derivatives possess anticonvulsant, anti-cancer, and anti-inflammatory properties. wikipedia.org For instance, some derivatives have demonstrated inhibitory action on histone deacetylases (HDACs), enzymes that play a crucial role in regulating cell proliferation and differentiation. wikipedia.org The investigation of butyramide derivatives continues to be an active area of research, with studies exploring their potential in various therapeutic applications. One such derivative, phenylalanine butyramide (PBA), has been investigated for its potential to mitigate the cardiotoxicity of doxorubicin, a chemotherapy agent, by reducing oxidative stress. Furthermore, PBA has been studied as a tyrosinase inhibitor for its potential use in treating hyperpigmentation disorders. nih.govmdpi.com
The synthesis of butyramides can be achieved through several chemical reactions, including the catalytic hydration of butyronitrile, the reaction of butyryl chloride with ammonium (B1175870) salts, or the reduction of butyraldoxime. wikipedia.org
Relevance of the Piperidine (B6355638) Scaffold in Pharmacologically Active Molecules
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly significant scaffold in medicinal chemistry. ijnrd.org Its prevalence is underscored by its presence in a wide array of pharmaceuticals and naturally occurring alkaloids. ijnrd.org The piperidine moiety's importance stems from its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule, such as modulating lipophilicity, improving metabolic stability, and providing a handle for introducing further chemical diversity. ijnrd.org
The nitrogen atom within the piperidine ring is a key feature, acting as a basic center that can form salts, which often improves a drug candidate's solubility and suitability for formulation. The three-dimensional, chair-like conformation of the piperidine ring also allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.
The versatility of the piperidine scaffold is evident in the broad spectrum of pharmacological activities associated with piperidine-containing drugs, including analgesic, antipsychotic, antihistaminic, and anti-cancer effects. ijnrd.org For example, piperidine derivatives are central to the structure of potent analgesics. nih.gov The synthesis of substituted piperidines is a major focus in organic and medicinal chemistry, with numerous methods developed for their construction and functionalization. mdpi.com
Overview of Research Trajectories for N-Isopropyl-4-piperidin-4-yl-butyramide Analogs
While specific research on this compound is limited, the research trajectories of its structural analogs provide valuable insights into its potential areas of pharmacological relevance. The core structure, an N-substituted piperidinyl-amide, is a well-explored pharmacophore, particularly in the realm of analgesics and central nervous system agents.
A notable class of analogs includes the fentanyl family of synthetic opioids. Fentanyl and its derivatives feature a central piperidine ring with an N-aryl-N-acylamino substituent, which shares structural similarities with the N-isopropyl-butyramide group of the title compound. Research into fentanyl analogs has been extensive, focusing on modifying the substituents on the piperidine nitrogen and the acyl group to modulate potency, duration of action, and receptor selectivity. For instance, para-fluorobutyrylfentanyl, an analog where the propionamide (B166681) of fentanyl is replaced by a butyramide and a fluorine is added to the N-phenyl group, is a known synthetic opioid. unodc.org
Furthermore, studies on N-aryl/arylalkyl 3-(1-piperidinyl)butyramides have explored their analgesic properties. In one study, the coupling of racemic 3-piperidinobutyric acid with various amines, including arylalkylamines, yielded a series of N-substituted butyramides that were evaluated for analgesic activity. nih.gov Specifically, (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide demonstrated naloxone-attenuated analgesia, indicating an opioid-mediated mechanism, though it was less potent than morphine. nih.gov This line of research highlights the potential for piperidine-containing butyramides to act as modulators of pain pathways.
The synthesis of precursors for such analogs, like 4-(Piperidin-4-yl)butanoic acid hydrochloride, has also been documented, providing a pathway to a variety of N-substituted derivatives. The exploration of different N-substituents on the piperidine ring is a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a lead compound. The isopropyl group in this compound represents one such variation that could influence receptor binding and pharmacokinetic properties.
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-yl-N-propan-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-10(2)14-12(15)5-3-4-11-6-8-13-9-7-11/h10-11,13H,3-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFXLVIXDSHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of N Isopropyl 4 Piperidin 4 Yl Butyramide
Retrosynthetic Analysis and Key Precursors for N-Isopropyl-4-piperidin-4-yl-butyramide
A retrosynthetic analysis of this compound reveals two primary disconnections that simplify the molecule into readily accessible precursors. The most logical disconnections are at the amide bond and the C-C bond connecting the butyramide (B146194) side chain to the piperidine (B6355638) ring.
Amide Bond Disconnection: Cleavage of the amide bond between the carbonyl carbon and the isopropylamine nitrogen leads to two key synthons: an activated 4-(piperidin-4-yl)butanoic acid derivative and isopropylamine. Isopropylamine is a common, commercially available reagent.
Piperidine Side Chain Disconnection: The 4-(piperidin-4-yl)butanoic acid intermediate can be further disconnected at the bond between the piperidine C4 position and the butanoic acid chain. This suggests a synthesis strategy involving the alkylation of a piperidine-derived nucleophile with a four-carbon electrophile, or vice-versa.
This analysis identifies several key precursors for the synthesis:
Isopropylamine: A fundamental building block for the amide moiety.
4-(Piperidin-4-yl)butanoic acid or its ester: A central intermediate that combines the piperidine ring and the side chain.
Piperidine-4-one or 1-Boc-4-piperidone: Versatile starting materials for introducing the four-carbon side chain at the 4-position of the piperidine ring. un.org These can undergo reactions like the Wittig reaction or Horner-Wadsworth-Emmons olefination, followed by reduction, to build the required carbon framework.
A suitable four-carbon building block: This could be a halo-ester such as ethyl 4-bromobutanoate or a Michael acceptor like ethyl acrylate, which can be used to functionalize the piperidine precursor.
A plausible forward synthesis could begin with 1-Boc-4-piperidone, which is reacted to introduce the butanoic acid ester side chain. Subsequent deprotection of the Boc group, followed by amide coupling with isopropylamine, would yield the final product.
| Precursor | Role in Synthesis |
| Isopropylamine | Forms the N-isopropyl portion of the amide. |
| 4-(Piperidin-4-yl)butanoic acid | The carboxylic acid component for amide formation. |
| 1-Boc-4-piperidone | A protected piperidine starting material for building the side chain. un.org |
| Ethyl 4-bromobutanoate | An electrophilic four-carbon unit for alkylating a piperidine precursor. |
Classical and Modern Synthetic Methodologies for the Butyramide Moiety
The formation of the butyramide moiety is centered on the creation of a stable amide bond, a cornerstone reaction in organic synthesis. researchgate.net
The coupling of a carboxylic acid, such as 4-(piperidin-4-yl)butanoic acid, with isopropylamine can be achieved through various methods, ranging from classical approaches to modern, mild coupling protocols.
Classical Methods:
Acyl Halide Method: The carboxylic acid is first converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate readily reacts with the amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. youtube.com
Anhydride Method: Carboxylic acids can be converted to symmetric or mixed anhydrides, which then acylate the amine. This method is often used in peptide synthesis.
Modern Coupling Reagents: To avoid the harsh conditions of classical methods, a wide array of coupling reagents has been developed to facilitate direct amide bond formation from carboxylic acids and amines under mild conditions. nih.govorganic-chemistry.org These reagents activate the carboxylic acid in situ.
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Uronium/Guanidinium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to fast reaction times with minimal side products. nih.gov
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective activators.
The choice of method often depends on the substrate's complexity, functional group tolerance, and the need to suppress side reactions like racemization in chiral substrates. organic-chemistry.org
| Coupling Reagent Class | Example(s) | Key Features |
| Carbodiimides | DCC, EDCI | Widely used, cost-effective; DCC produces an insoluble urea (B33335) byproduct. |
| Uronium Salts | HATU, HBTU | High efficiency, fast reactions, suitable for sterically hindered substrates. nih.gov |
| Phosphonium Salts | PyBOP | Effective for difficult couplings, low racemization. |
| Phosphonic Anhydrides | T3P | Low epimerization, robust and practical for various substrates. organic-chemistry.org |
Strategies for Functionalizing the Piperidine Ring System
The piperidine ring is a versatile scaffold that can be functionalized at various positions to create a diverse range of chemical analogs. researchgate.netnih.gov Functionalization can occur on the ring carbons or, more commonly, on the piperidine nitrogen.
The secondary amine of the piperidine ring in this compound is a nucleophilic site that can be readily functionalized.
N-Alkylation: This involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction is often performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like DMF or acetonitrile. researchgate.net The choice of base and reaction conditions can be tuned to control the degree of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net For industrial-scale synthesis, protecting groups may be employed to ensure mono-alkylation. google.comgoogle.com
N-Acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides in the presence of a base to form a tertiary amide. This reaction is generally efficient and high-yielding. For example, N-acetylation is a common transformation used to protect the amine or to introduce an acetyl functional group. nih.gov
| Reaction Type | Reagents | Conditions | Product |
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Anhydrous acetonitrile or DMF, room temperature to elevated temperature. researchgate.net | N-Alkyl piperidine derivative |
| N-Acylation | Acyl Chloride (R-COCl), Base (e.g., Triethylamine) | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to room temperature. | N-Acyl piperidine derivative |
The synthesis of specific stereoisomers of piperidine derivatives is critical for pharmaceutical applications, as biological activity is often dependent on the three-dimensional arrangement of the molecule. google.comgoogle.com
Several strategies are employed to achieve stereocontrol:
Asymmetric Hydrogenation: Substituted pyridinium salts or tetrahydropyridines can be hydrogenated using chiral catalysts, such as those based on rhodium or ruthenium, to yield enantiomerically enriched piperidines. nih.gov This method allows for the direct creation of chiral centers on the ring.
Chiral Pool Synthesis: The synthesis can begin with a readily available, enantiopure starting material that already contains some of the required stereocenters.
Catalyst-Controlled C-H Functionalization: Advanced rhodium-catalyzed reactions can directly and selectively functionalize C-H bonds at specific positions (C2, C3, or C4) of the piperidine ring. nih.gov The choice of catalyst and nitrogen-protecting group dictates the site of functionalization and the stereochemical outcome. nih.gov
Diastereoselective Cyclization: Intramolecular cyclization reactions of acyclic precursors can be designed to favor the formation of one diastereomer over another, often controlled by the stereochemistry of existing centers in the starting material. nih.gov
Purification and Spectroscopic Characterization Methodologies for Novel Analogs
The isolation and structural confirmation of newly synthesized analogs of this compound rely on standard and advanced analytical techniques.
Purification Methodologies:
Chromatography: Flash column chromatography on silica gel is the most common method for purifying reaction mixtures to isolate the desired product. chemrxiv.org High-performance liquid chromatography (HPLC) is used for analytical purity checks and for preparative purification of small quantities of high-purity material. researchgate.net
Crystallization: If the synthesized analog is a solid, recrystallization from a suitable solvent system is an effective method for achieving high purity. researchgate.net
Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by liquid-liquid extraction. The compound can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The process is then reversed by basifying the aqueous layer and re-extracting the purified compound into a fresh organic solvent.
Distillation: For volatile liquid precursors or products, distillation, including azeotropic distillation, can be an effective purification technique. google.com
Spectroscopic Characterization: The structure of novel analogs is unequivocally confirmed through a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR details the carbon skeleton. researchgate.netnih.gov 2D NMR techniques like COSY, HSQC, and HMBC are used to establish detailed structural assignments. The HSQC experiment can be particularly useful for visualizing the signals of the piperidine nitrogen. researchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition (via high-resolution mass spectrometry, HRMS). Fragmentation patterns can also provide valuable structural information. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound analogs, characteristic absorption bands would include the C=O stretch of the amide (around 1640 cm⁻¹) and the N-H stretch of the secondary amide (around 3300 cm⁻¹). chemrxiv.org
| Technique | Information Provided | Expected Data for this compound |
| ¹H NMR | Proton environment, coupling, and integration. | Signals for isopropyl group (doublet and septet), piperidine ring protons, and methylene protons of the butyramide chain. |
| ¹³C NMR | Carbon skeleton and chemical environment. | Signals for carbonyl carbon (~173 ppm), carbons of the piperidine ring, isopropyl group, and butyramide chain. |
| Mass Spec. | Molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the compound's mass. |
| IR Spec. | Presence of functional groups. | Strong C=O stretch (~1640 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹). |
Pharmacological Investigations of N Isopropyl 4 Piperidin 4 Yl Butyramide and Its Structural Analogs in Preclinical Models
Exploration of Receptor Interactions and Binding Affinities
The μ-opioid receptor (MOR) is a significant target for pain management. However, the therapeutic use of MOR agonists is often limited by adverse effects such as respiratory depression, constipation, and addiction. A promising strategy to circumvent these issues is the development of peripherally restricted MOR agonists or those that selectively act on diseased tissues.
One such approach involves designing MOR agonists that are preferentially active in the acidic microenvironments characteristic of inflamed tissues. A preclinical model of inflammatory bowel disease (IBD) investigated a fentanyl analogue, (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (B166681) (NFEPP), which demonstrates preferential activation of MOR in acidified conditions. nih.gov In this model, NFEPP was shown to inhibit visceral pain associated with colitis in mice without causing the typical opioid-related side effects of constipation, respiratory depression, or hyperactivity observed with fentanyl. nih.gov This effect is attributed to NFEPP's ability to inhibit the excitability of dorsal root ganglion neurons and suppress the mechanical sensitivity of colonic afferent fibers specifically in acidified environments. nih.gov In vitro studies confirmed that NFEPP preferentially activates MOR in acidic extracellular conditions to inhibit cAMP formation, recruit β-arrestins, and induce MOR endocytosis. nih.gov
Another avenue of research focuses on fluorinated MOR agonists. For instance, Fluornitrazene (FNZ), a derivative of Etonitazene, has been identified as a potent MOR agonist with a potentially improved safety profile. cancer.gov Preclinical studies suggest FNZ has greater potency than morphine and fentanyl, with a lower incidence of respiratory depression in rats. cancer.gov This is possibly linked to its higher efficacy for the G protein activation pathway of the MOR. cancer.gov
The table below summarizes the activity of selected MOR agonists.
| Compound | Receptor Target | Activity | Key Findings |
| (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP) | Peripheral μ-Opioid Receptor | Agonist (acid-dependent) | Inhibits colitis pain in preclinical models without typical opioid side effects. nih.gov |
| Fentanyl | μ-Opioid Receptor | Agonist | Potent analgesic with significant side effects including respiratory depression and constipation. nih.govnih.gov |
| Fluornitrazene (FNZ) | μ-Opioid Receptor | Agonist | High potency with potentially reduced side effects compared to fentanyl. cancer.gov |
Beyond the μ-opioid receptor, researchers have explored the potential of modulating kappa (κ) and delta (δ) opioid receptors for therapeutic benefit.
Kappa-Opioid Receptor (KOR): The KOR is a promising target for treating pain, pruritus, and epilepsy. nih.gov KOR agonists have demonstrated antinociceptive and antipruritic effects in preclinical models. nih.gov For example, the selective KOR agonist U-50488H has shown remarkable activity in this regard. nih.gov The development of KOR agonists has been pursued to find alternatives to MOR agonists with fewer side effects. nih.gov Research into novel, non-basic KOR agonists, inspired by the structure of Salvinorin A, has led to the identification of potent and selective compounds with a spiro-piperidine substructure. nih.gov
Delta-Opioid Receptor (DOR): Selective DOR agonists are being investigated as potential treatments for various pain conditions. nih.gov A series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been described as potent DOR agonists. nih.gov Through lead optimization, compounds with balanced potency, subtype selectivity, and favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles have been identified. nih.gov For instance, N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5859) emerged from a screening program as a potent, selective, and orally bioavailable delta agonist. nih.gov
The table below presents examples of compounds targeting κ and δ opioid receptors.
| Compound | Receptor Target | Activity |
| U-50488H | κ-Opioid Receptor | Agonist nih.gov |
| SalA-VS-07 | κ-Opioid Receptor | Agonist nih.gov |
| SalA-VS-08 | κ-Opioid Receptor | Agonist nih.gov |
| ADL5859 | δ-Opioid Receptor | Agonist nih.gov |
| 20 (a 4-piperidin-4-ylidenemethyl-benzamide derivative) | δ-Opioid Receptor | Agonist nih.gov |
| 24 (a 4-piperidin-4-ylidenemethyl-benzamide derivative) | δ-Opioid Receptor | Agonist nih.gov |
The C-C chemokine receptor 2 (CCR2) plays a crucial role in driving the chemotaxis of monocytes, which is implicated in inflammatory responses and the formation of tumor microenvironments. nih.gov This makes CCR2 a promising therapeutic target for inflammatory diseases and immuno-oncology. nih.gov
Several small molecule CCR2 antagonists have been developed and investigated. For instance, RS 504393 is a selective CCR2 antagonist with an IC50 value of 89 nM for inhibiting human recombinant CCR2. medchemexpress.com It has been shown to inhibit MCP-1-induced chemotaxis and suppress allergen-induced β-hexosaminidase release. medchemexpress.com Another example is (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-cyclopropyl-4-[(1R,3'R)-3'-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]butanamide, which demonstrates very high binding affinity to human monocytes (IC50 = 4 nM) and excellent selectivity over other related chemokine receptors. sigmaaldrich.com
Spiro-piperidine compounds have also been identified as having chemokine antagonistic action, making them potentially useful for the treatment of various inflammatory and immune diseases. googleapis.com
| Compound | Receptor Target | Activity | IC50 Value |
| RS 504393 | CCR2 | Antagonist | 89 nM (human recombinant CCR2) medchemexpress.com |
| (2S)-N-[3,5-bis(trifluoromethyl)benzyl]-2-cyclopropyl-4-[(1R,3'R)-3'-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]butanamide | CCR2 | Antagonist | 4 nM (human monocyte) sigmaaldrich.com |
The cannabinoid receptor 2 (CB2) is primarily expressed in the immune system and is a potential therapeutic target for various forms of tissue injury and inflammatory diseases. nih.govmdpi.com Activation of CB2 receptors is generally not associated with the psychoactive effects seen with CB1 receptor activation. nih.gov
Several CB2 receptor agonists have been studied in preclinical models. The synthetic cannabinoid agonist WIN 55,212-2 has been shown to reduce experimentally induced pruritus by activating CB2 receptors. nih.gov This antipruritic effect was blocked by a CB2 antagonist and was absent in mice lacking the CB2 receptor. nih.gov Similarly, the selective CB2 agonist JWH-133 also attenuated scratching in these models. nih.gov
Researchers have also focused on developing CB2 agonists with improved pharmacokinetic properties for in vivo studies. RNB-61 is a tetra-substituted pyrazole (B372694) CB2 receptor full agonist with high potency (Ki 0.13–1.81 nM, depending on the species) and over 6000-fold selectivity over CB1 receptors. nih.gov Derivatives of 3-carbamoyl-2-pyridone and 1,8-naphthyridin-2(1H)-one-3-carboxamide have also been designed as CB2-selective agonists with reduced lipophilicity. semanticscholar.org
| Compound | Receptor Target | Activity | Key Findings |
| WIN 55,212-2 | CB2 Receptor | Agonist | Reduces experimentally induced pruritus. nih.gov |
| JWH-133 | CB2 Receptor | Agonist | Attenuates compound 48/80-induced scratching. nih.gov |
| RNB-61 | CB2 Receptor | Full Agonist | High potency and selectivity for CB2 over CB1. nih.gov |
| UOMM18 | CB2 Receptor | Agonist | A 1,8-naphthyridin-2(1H)-one-3-carboxamide derivative with CB2 agonist activity. semanticscholar.org |
Opioid Receptor System Modulations
Evaluation of Enzyme Inhibition Profiles
The investigation of a compound's interaction with various enzymes is a critical component of its pharmacological profiling. This helps to understand its potential mechanisms of action, off-target effects, and metabolic fate.
In the context of compounds structurally related to N-Isopropyl-4-piperidin-4-yl-butyramide, studies have explored their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, a series of polyfunctionalized pyridines bearing a 1-benzylpiperidin-4-yl moiety were found to inhibit cholinesterases. nih.gov One compound in this series, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated potent inhibition of AChE with an IC50 of 13 nM. nih.gov
The metabolic pathways of related compounds like fentanyl have also been studied. Norfentanyl, a major metabolite of fentanyl, is formed through the formal condensation of the aryl amino group of 4-(N'-phenyl)piperidin-4-amine with propanoic acid. nih.gov Understanding the enzymes involved in such metabolic conversions is crucial for predicting a drug's pharmacokinetic profile.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. While direct studies on this compound are not extensively documented in the available literature, research into its structural analogs provides significant insights.
A series of N-substituted 4-alkylpiperidine hydroxamic acids, which share the core piperidine-butyramide scaffold, have been designed and evaluated as HDAC inhibitors. nih.gov These compounds conform to the typical pharmacophore for HDAC inhibitors, consisting of a zinc-binding group, a linker, and a capping group. researchgate.net Systematic variations of the linker length and the nature of the aromatic capping group have been explored to optimize the geometric parameters for effective HDAC inhibition. nih.gov
Notably, the introduction of a sulfonyl group on the piperidine (B6355638) nitrogen has been a key area of investigation. This has led to the identification of a new series of submicromolar inhibitors. nih.gov Both sulfonamides and sulfonyl ureas have been considered in these structure-activity relationship (SAR) studies. nih.gov
One such class of analogs, 4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides , has demonstrated potent HDAC inhibitory activity. nih.gov These findings underscore the potential of the piperidine-butyramide framework as a scaffold for the development of novel HDAC inhibitors.
Table 1: HDAC Inhibition by Structural Analogs
| Compound Class | Key Structural Feature | Outcome | Reference |
|---|---|---|---|
| N-substituted 4-alkylpiperidine hydroxamic acids | Varied linker length and aromatic capping group | Identification of submicromolar inhibitors | nih.gov |
| 4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides | Sulfonyl group on piperidine nitrogen | Potent HDAC inhibitory activity | nih.gov |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic approach for the management of type 2 diabetes mellitus. nih.gov DPP-IV inhibitors, also known as gliptins, work by increasing the levels of active incretins, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. nih.gov
Fatty Acid Binding Protein (FABP4) Inhibition
Fatty acid binding protein 4 (FABP4), also known as aP2, is primarily expressed in adipocytes and macrophages and is involved in fatty acid trafficking and signaling. It has been identified as a potential therapeutic target for metabolic diseases and atherosclerosis. researchgate.net
While there is no direct evidence of this compound acting as a FABP4 inhibitor, other small molecules have been developed for this purpose. One of the most well-characterized FABP4 inhibitors is BMS309403 . caymanchem.com This compound is a potent and selective inhibitor of FABP4, with a Ki (inhibition constant) of less than 2 nM. caymanchem.com It exhibits lower efficacy against FABP3 and FABP5. caymanchem.com BMS309403 has been shown to be orally active and effective in preclinical models of atherosclerosis and insulin resistance. caymanchem.com
The inhibitory activity of various compounds against different FABP isoforms has been a subject of significant research, leading to the discovery of novel inhibitors with varying selectivity profiles. researchgate.net
Table 2: Inhibitory Activity of Selected Compounds on FABP Isoforms
| Compound | Target | Ki (nM) | Reference |
|---|---|---|---|
| BMS309403 | FABP4 | < 2 | caymanchem.com |
| FABP3 | 250 | caymanchem.com | |
| FABP5 | 350 | caymanchem.com |
Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition
Lysine Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine residues on histones, particularly H3K4 and H3K9. nih.gov LSD1 is implicated in the regulation of gene expression and is considered a drug target for various cancers. nih.gov
The development of LSD1 inhibitors has largely focused on derivatives of trans-2-phenylcyclopropylamine (PCPA), which acts as an irreversible inhibitor. nih.gov More recently, reversible inhibitors have been discovered. One such example is 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile , which contains a piperidine moiety. nih.gov The crystal structure of this inhibitor in complex with LSD1 reveals that the piperidine ring interacts with key residues in the catalytic site. nih.gov
However, based on the available scientific literature, there is no information to indicate that this compound or its direct structural analogs possess inhibitory activity against LSD1.
In Vitro and Ex Vivo Pharmacological Efficacy Studies
The preclinical evaluation of a compound's efficacy involves a variety of in vitro and ex vivo assays to determine its cellular and biochemical effects.
Cellular Functional Assays
The functional consequences of target engagement by a compound are often assessed in cell-based assays. For the structural analogs of this compound that inhibit HDACs, a key cellular effect is the inhibition of cancer cell proliferation.
Specifically, the series of N-substituted 4-alkylpiperidine hydroxamic acids that were identified as submicromolar HDAC inhibitors also demonstrated antiproliferative activity against the HCT-116 human colon carcinoma cell line. nih.gov This suggests that the HDAC inhibitory activity of these compounds translates into a functional anti-cancer effect at the cellular level.
Table 3: Cellular Functional Activity of a Structural Analog
| Compound Class | Cell Line | Assay | Outcome | Reference |
|---|---|---|---|---|
| N-substituted 4-alkylpiperidine hydroxamic acids | HCT-116 (Colon Carcinoma) | Antiproliferation Assay | Showed antiproliferative activity | nih.gov |
Biochemical Pathway Modulations
The interaction of a compound with its target can modulate various downstream biochemical pathways. For FABP4 inhibitors like BMS309403, a key mechanism of action involves the modulation of inflammatory signaling pathways in skeletal muscle. It has been shown that BMS309403 can decrease saturated-fatty-acid-induced endoplasmic reticulum (ER) stress-associated inflammation. nih.gov This effect is mediated by the reduction of p38 mitogen-activated protein kinase (MAPK) activation . nih.gov
Inhibition of HDACs by compounds structurally related to this compound is known to lead to the accumulation of acetylated histones, which in turn alters gene expression to promote growth arrest, differentiation, and apoptosis in cancer cells. researchgate.net This represents a fundamental biochemical pathway modulation for this class of compounds.
Preclinical In Vivo Pharmacodynamic Assessments in Animal Models
A notable series of structural analogs, the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, which are closely related to fentanyl, have demonstrated exceptionally potent analgesic effects in rats. nih.gov The analgesic activity of these compounds was evaluated using the tail withdrawal test, a standard method for assessing pain relief. The studies measured the onset, potency (ED₅₀), and duration of action and compared these to well-known opioids like morphine and fentanyl. nih.gov
One of the most potent compounds identified in this series was methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate, which exhibited an ED₅₀ of 0.00032 mg/kg, making it approximately 10,031 times more potent than morphine in this assay. nih.gov Another analog, N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, was selected for more detailed investigation due to its rapid onset of action, high potency (4521 times that of morphine at peak effect), and a comparatively short duration of action, similar to fentanyl. nih.gov A key finding was the exceptionally high safety margin for these compounds, with one analog showing a therapeutic index (LD₅₀/lowest ED₅₀) of 25,211. nih.gov
Interactive Table: Analgesic Potency of N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamide Analogs in Rats nih.gov
| Compound | Lowest ED₅₀ (mg/kg, i.v.) | Potency Relative to Morphine | Duration of Action (at 4x ED₅₀) |
|---|---|---|---|
| Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate | 0.00032 | 10031 | - |
| cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate | - | - | > 8 hours |
| N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | - | - | 0.74 hours |
| N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | - | 4521 | Short |
| Morphine | 3.21 | 1 | - |
Other classes of piperidine derivatives have been investigated for different therapeutic applications in animal models. For instance, a series of piperidine-4-carboxamide derivatives, which differ from the subject compound by the length of the alkyl chain and the substituent on the amide, were assessed for analgesic and behavioral effects in mice. researchgate.net These studies utilized the tail-flick latency test to evaluate analgesic properties. researchgate.net
Furthermore, research into N-acyl-N-phenyl ureas of piperidine has revealed significant anti-inflammatory activity in rats, with several compounds demonstrating efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov In these studies, the carrageenan-induced rat paw edema model is a common assay for evaluating anti-inflammatory effects. While structurally distinct due to the urea (B33335) linkage, these findings highlight the potential for N-acylated piperidines to interact with inflammatory pathways. nih.gov
In the realm of infectious diseases, novel piperidine-4-carboxamide derivatives have been synthesized and evaluated as CCR5 inhibitors for their anti-HIV-1 activity. nih.gov Certain compounds in this series showed potent antiviral activity in a single-cycle HIV-1 assay, with IC₅₀ values in the nanomolar range. nih.gov The pharmacokinetic properties of a lead compound from this series were also assessed, indicating the progression of these analogs towards more comprehensive preclinical evaluation. nih.gov
Additionally, dihydropyrimidinone derivatives incorporating a piperidine moiety have been evaluated for anti-ulcer activity in animal models. nih.gov Several of these hybrid compounds were found to be active in an ethanol-induced ulcer model in rats, inhibiting the formation of gastric ulcers and promoting the secretion of protective gastric mucin. nih.gov
Collectively, the preclinical in vivo pharmacodynamic assessments of these diverse structural analogs of this compound underscore the therapeutic potential of the piperidine scaffold. The specific pharmacodynamic profile is heavily influenced by the nature of the substitutions on both the piperidine nitrogen and the acyl group. The potent analgesic effects of the N-phenylpropanamide analogs are particularly noteworthy and suggest a potential interaction with opioid receptors, a common target for potent analgesics. nih.gov
Structure Activity Relationship Sar Studies of N Isopropyl 4 Piperidin 4 Yl Butyramide Derivatives
Elucidation of Key Pharmacophores and Structural Motifs
The fundamental structure of N-Isopropyl-4-piperidin-4-yl-butyramide contains several key pharmacophoric elements that are essential for its biological interactions. A pharmacophore represents the spatial arrangement of features necessary for a molecule to interact with a specific biological target. For piperidine (B6355638) derivatives, these models often include hydrophobic regions, hydrogen bond donors and acceptors, and a positively ionizable group. nih.govfrontiersin.org
The core pharmacophore of this class of compounds can be broken down into three main components:
The N-Isopropyl Group: This substituent on the piperidine nitrogen plays a significant role in defining the steric and electronic properties of the molecule, which in turn affects its binding affinity and selectivity.
The 4-Butyramide Side Chain: This group, attached to the 4-position of the piperidine ring, provides additional points of interaction, such as hydrogen bonding and hydrophobic contacts, which can fine-tune the compound's activity and selectivity.
In silico studies on related piperidine derivatives have shown that aromatic, acceptor, and donor groups are favorable for inhibitory activity against certain enzymes. researchgate.net The fractional negative charge on the van der Waals surface of the molecules can be important for interacting with metallic ions within the active site of enzymes. researchgate.net
Impact of N-Substitution on Biological Activity
The nature of the substituent on the piperidine nitrogen is a critical determinant of the biological activity of this compound derivatives.
Role of the Isopropyl Group in Ligand-Receptor Interactions
The N-isopropyl group is a key feature that can influence ligand-receptor interactions through several mechanisms. The steric bulk of the isopropyl group can affect the orientation of the entire molecule within a binding site. In some cases, a bulky substituent at this position can enhance the electrophilicity of other parts of the molecule by weakening certain bonds, thereby influencing reactivity. nih.gov
Furthermore, the gem-dimethyl moiety of the isopropyl group can lead to unexpected stereocontrol in certain reactions, suggesting a significant steric influence on the molecule's conformation. acs.org This conformational restriction can be advantageous for locking the molecule into a bioactive conformation, leading to higher affinity for its target.
Effects of Alternative N-Alkyl/Acyl Substitutions
The biological activity of 4-piperidin-4-yl-butyramide analogs can be significantly modulated by replacing the N-isopropyl group with other alkyl or acyl moieties. Structure-activity relationship studies on various N-substituted piperidine derivatives have provided valuable insights into these effects.
For instance, in a series of N-substituted 3,5-diarylidenepiperidin-4-ones, the nature of the N-substituent was found to be a key determinant of their antitumor activity. nih.gov Both N-alkylated and N-acylated derivatives with antioxidant moieties have been synthesized and evaluated, with some compounds showing potent antiproliferative activity. elsevierpure.com
The following table summarizes the effects of different N-substitutions on the biological activity of related piperidine derivatives, providing a basis for understanding potential modifications to this compound.
| N-Substituent | Observed Effect on Activity in Related Piperidine Series | Reference |
| Propanoyl | Displayed broad-spectrum antiproliferative activity. | nih.gov |
| Pyrroline nitroxides | Showed significant loss of cancer cell viability with limited toxicity to noncancerous cells. | elsevierpure.com |
| Benzoyl | Acylation with benzoyl chloride is a common modification in the synthesis of N-substituted piperidines. | nih.gov |
| Sulfonyl | Sulfonylation with benzenesulfonyl chloride is another synthetic route for N-substitution. | nih.gov |
Influence of Piperidine Ring Substitutions on Target Engagement
Substitutions on the piperidine ring itself, particularly at the 4-position, are critical for target engagement and can dramatically alter the pharmacological properties of the molecule.
In a study of piperidine and piperazine (B1678402) derivatives, the piperidine moiety was identified as a key structural element for dual affinity at histamine (B1213489) H3 and sigma-1 receptors. nih.gov Replacing a piperazine ring with a piperidine did not significantly affect affinity for the H3 receptor, highlighting the importance of the piperidine core. nih.gov
Stereochemical Considerations at Piperidine Chiral Centers
The stereochemistry of substituted piperidines is a crucial factor in their biological activity. The spatial arrangement of substituents can significantly impact how a molecule interacts with its target. The development of stereoselective syntheses of substituted piperidines is therefore of great importance in medicinal chemistry. nih.govnih.gov
For example, the diastereoselective reduction of substituted pyridines can lead to specific stereoisomers of piperidines. nih.gov The stereoselectivity of such reactions can be influenced by the choice of catalyst and reaction conditions. nih.gov In some cases, the interaction between a substrate and a chiral ligand's isopropyl group can play a significant role in determining the enantioselectivity of a reaction. nih.gov
The relative stereochemistry of substituted piperidines can be established using NMR studies and confirmed by X-ray crystallography. nih.gov Research has shown that it is possible to achieve excellent diastereoselectivity in the synthesis of substituted piperidin-4-ols, with other potential diastereomers forming in negligible amounts. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Ligand-Based Drug Design Methodologies
In the absence of a known three-dimensional structure of the biological target, ligand-based drug design methodologies are employed. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N-Isopropyl-4-piperidin-4-yl-butyramide, a pharmacophore model would be generated by analyzing a set of known active compounds that are structurally related. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups crucial for biological activity.
A hypothetical pharmacophore model for a series of compounds including this compound might include features such as a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the amide nitrogen), a positive ionizable feature (the piperidine (B6355638) nitrogen), and hydrophobic regions (the isopropyl and piperidine ring). The spatial relationships between these features would be critical for activity.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Potential Moiety | Role in Binding |
| Hydrogen Bond Acceptor | Carbonyl oxygen | Interaction with donor groups in the target |
| Hydrogen Bond Donor | Amide nitrogen | Interaction with acceptor groups in the target |
| Positive Ionizable | Piperidine nitrogen | Formation of salt bridges or hydrogen bonds |
| Hydrophobic Group | Isopropyl group | Van der Waals interactions |
| Hydrophobic Group | Piperidine ring | Hydrophobic pocket interactions |
3D-QSAR Analysis
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies establish a mathematical correlation between the biological activity of a series of compounds and their 3D properties. For this compound and its analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be developed.
These models would align the structures and calculate steric and electrostatic fields around them. The resulting contour maps would indicate regions where modifications to the structure of this compound could enhance or diminish its biological activity. For instance, a CoMFA map might suggest that increasing steric bulk in a particular region of the molecule is favorable for activity, while a CoMSIA map could highlight the importance of electrostatic or hydrophobic properties in another area. Studies on other piperidine derivatives have shown the importance of steric, electrostatic, and hydrophobic fields in determining their biological activities nih.govbiorxiv.org.
Structure-Based Drug Design Strategies
When the three-dimensional structure of the target protein is available, structure-based drug design strategies can be employed to understand and predict the binding of this compound.
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex aksci.com. A docking simulation of this compound into the active site of a target protein would provide insights into its binding mode, affinity, and the specific interactions it forms with amino acid residues.
The simulation would likely show the piperidine ring of the compound occupying a hydrophobic pocket, with the protonated nitrogen forming a key ionic interaction or hydrogen bond with an acidic residue in the active site. The butyramide (B146194) moiety could extend into another region of the binding pocket, with the carbonyl oxygen and amide nitrogen participating in further hydrogen bonding. The isopropyl group would likely engage in van der Waals interactions. The docking score would provide an estimation of the binding affinity.
Table 2: Potential Intermolecular Interactions of this compound from a Hypothetical Docking Study
| Ligand Moiety | Interacting Residue (Hypothetical) | Interaction Type |
| Piperidine Nitrogen | Aspartic Acid | Ionic Interaction |
| Carbonyl Oxygen | Serine | Hydrogen Bond |
| Amide Hydrogen | Glutamine | Hydrogen Bond |
| Isopropyl Group | Leucine | Hydrophobic Interaction |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the ligand-target complex over time. An MD simulation of the this compound-protein complex, obtained from docking, would reveal the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov
Analysis of the MD trajectory would include calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analyzing the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. This would provide a more realistic and dynamic picture of the binding event than static docking.
Free Energy Perturbation Calculations
Free energy perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. FEP calculations could be employed to predict the change in binding affinity resulting from modifications to the this compound scaffold.
For example, FEP could be used to predict whether replacing the isopropyl group with a cyclopropyl group would be beneficial or detrimental to the binding affinity. This is achieved by computationally "mutating" one molecule into another in a series of small steps and calculating the free energy change for each step. While computationally intensive, FEP can provide highly accurate predictions to guide the optimization of lead compounds.
In Silico Prediction of Biological Activity and Selectivity
The biological activity and selectivity of this compound can be predicted using various computational techniques, primarily centered on quantitative structure-activity relationship (QSAR) models and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. For a novel compound like this compound, a QSAR study would involve a dataset of structurally related piperidine derivatives with known biological activities against specific targets. By analyzing the physicochemical properties (descriptors) of these molecules, a predictive model can be built.
Table 1: Hypothetical QSAR Descriptors for Biological Activity Prediction
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
| Electronic | Partial Charges, Dipole Moment | Governs electrostatic interactions with the target protein. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the binding pocket. |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. |
| Topological | Connectivity Indices | Describes the branching and shape of the molecule. |
The predictive power of a QSAR model relies heavily on the quality and diversity of the training data. For this compound, a robust QSAR model could predict its potential targets and its selectivity profile against a panel of related proteins.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be performed against the three-dimensional structures of potential biological targets.
The process involves:
Preparation of the Ligand: Generating a 3D model of this compound and optimizing its geometry.
Preparation of the Receptor: Obtaining the crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using a docking algorithm to explore various binding poses of the ligand within the active site of the receptor.
Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity.
Table 2: Potential Protein Targets for Docking Studies
| Target Class | Specific Example | Rationale for Investigation |
| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | The piperidine scaffold is common in many CNS-active drugs. |
| Ion Channels | Voltage-gated Sodium Channels | Piperidine derivatives have shown activity as channel modulators. |
| Enzymes | Acetylcholinesterase, Monoamine Oxidase | Potential for inhibition based on structural motifs. |
The results from docking studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, thereby suggesting a mechanism of action and a basis for selectivity.
Conformational Analysis of this compound
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, this analysis is crucial as the biological activity is often dependent on the molecule adopting a specific conformation to bind to its target.
The conformational landscape of this molecule is primarily determined by the flexibility of the piperidine ring and the rotational freedom of the N-isopropyl and the 4-yl-butyramide substituents.
Piperidine Ring Conformation
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, depending on the nature and orientation of the substituents, other conformations like boat or twist-boat might be accessible. For a 4-substituted piperidine, the substituent can be in either an axial or equatorial position. The preferred orientation is influenced by steric and electronic factors.
Side Chain Conformations
Computational methods used for conformational analysis include:
Molecular Mechanics (MM): This method uses a classical force field to calculate the potential energy of different conformers. It is computationally efficient and suitable for exploring a large conformational space.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and are used to refine the energies of the low-energy conformers identified by MM.
Table 3: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description | Significance |
| C2-C3-C4-C5 (Piperidine) | Defines the ring pucker | Determines the overall shape of the piperidine core. |
| N1-C(isopropyl)-C(methyl)-H | Rotation of the isopropyl group | Influences steric interactions with the piperidine ring. |
| C4-C(butyramide)-C(alpha)-C(beta) | Rotation of the butyramide chain | Affects the positioning of the amide group for potential interactions. |
A thorough conformational analysis would involve a systematic search of the conformational space to identify all low-energy conformers and their populations at a given temperature. This information is critical for understanding which conformer is likely to be biologically active.
Preclinical Pharmacokinetics and Metabolism Adme of N Isopropyl 4 Piperidin 4 Yl Butyramide and Analogs
In Vitro Metabolic Stability Assessment (e.g., Microsomal Stability)
In vitro metabolic stability assays are fundamental for predicting the intrinsic clearance of a compound. These assays typically utilize liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s. The stability of a compound is often expressed as its half-life (t½) in the microsomal incubation.
For analogs of N-Isopropyl-4-piperidin-4-yl-butyramide, such as various fentanyl analogs which share the N-acyl-4-aminopiperidine scaffold, metabolic stability can be variable and is influenced by the nature of the substituents. A study investigating the intrinsic clearance of several fentanyl analogs in human liver microsomes (HLM) provides valuable comparative data. For instance, butyrfentanyl, which possesses a butyramide (B146194) side chain similar to the subject compound, exhibits a specific metabolic profile. The in vitro half-life for a range of fentanyl analogs has been reported to vary significantly, from as short as 7.5 minutes to over 50 minutes, indicating that small structural modifications can have a profound impact on metabolic stability. uoa.gr
| Compound/Analog | In Vitro Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, mL/min/kg) |
| Methoxyacetylfentanyl | 53.0 | 35.4 |
| Acetylfentanyl | - | 16.84 (CLH) |
| Butyrfentanyl | Moderate | Moderate |
| Cyclopropylfentanyl | - | 2.64 (CLH) |
| Furanylfentanyl | 7.5 | 250 |
| Valerylfentanyl | - | - |
| Data derived from a study on fentanyl analogs, providing a representative range. Specific values for butyrfentanyl were not explicitly provided in the same format but are generally considered to have moderate clearance. uoa.gr |
Identification of Metabolites and Metabolic Pathways
The biotransformation of this compound and its analogs is expected to proceed through several key metabolic pathways, primarily mediated by hepatic enzymes.
Cytochrome P450 (CYP) Isoenzyme Involvement
Cytochrome P450 enzymes are the primary drivers of phase I metabolism for a vast array of xenobiotics. For compounds containing a 4-aminopiperidine (B84694) moiety, CYP3A4 is consistently identified as a major contributor to their metabolism. mercell.commdpi.comworktribe.com Studies on fentanyl and its analogs have extensively documented the role of CYP3A4 in their biotransformation. mdpi.com
The primary metabolic routes for these types of compounds include:
N-dealkylation: This is a common pathway for many 4-aminopiperidine drugs. mercell.comnih.gov For fentanyl analogs, this often involves the removal of the phenethyl group from the piperidine (B6355638) nitrogen, leading to the formation of a "nor" metabolite. mdpi.com
Hydroxylation: Oxidation can occur at various positions on the molecule. For butyrfentanyl, hydroxylation of the butyramide side chain is a major metabolic step. mdpi.com Hydroxylation can also occur on the piperidine ring itself or on other alkyl or aryl substituents. mdpi.com
Amide Hydrolysis: Cleavage of the amide bond can also occur, leading to the formation of despropionyl or desbutyryl metabolites. mdpi.com
Initial screening experiments with butyrfentanyl have indicated that CYP2D6 and CYP3A4 are the main isoenzymes involved in the initial metabolic steps. mdpi.com The involvement of multiple CYP isoforms suggests a complex metabolic profile and potential for drug-drug interactions.
Other Enzyme Systems in Metabolism
While CYP enzymes are predominant, other enzyme systems can also contribute to the metabolism of piperidine-containing compounds. Flavin-containing monooxygenases (FMOs) can participate in the N-oxidation of tertiary amines, although this is often a minor pathway for 4-aminopiperidine derivatives compared to CYP-mediated reactions. mercell.com Phase II metabolism, involving conjugation reactions such as glucuronidation, is also expected to occur, rendering the metabolites more water-soluble for excretion. mdpi.com
Preclinical Absorption and Distribution Profiling
Permeability Studies (e.g., Caco-2)
The Caco-2 cell permeability assay is a widely used in vitro model to predict the oral absorption of drugs. researchgate.net These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal epithelial barrier. researchgate.net The apparent permeability coefficient (Papp) is a measure of a compound's ability to cross this barrier.
For compounds with structures similar to this compound, permeability is expected to be moderate to high, facilitating good oral absorption. The lipophilicity and the presence of ionizable groups play a significant role in determining the rate of passive diffusion across the cell membrane. Generally, compounds with a Papp value greater than 10 x 10⁻⁶ cm/s are considered to have high permeability.
While specific Papp values for this compound are not available in the public domain, data for related structures can provide an estimation.
| Compound Class | Typical Papp (A→B) Range (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| Lipophilic amines | 10 - 50 | High |
| Piperidine derivatives (general) | 5 - 30 | Moderate to High |
| Fentanyl Analogs | >10 | High |
| This table represents typical permeability ranges for compounds with similar physicochemical properties and is for illustrative purposes. |
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to target tissues and for metabolism and excretion. mercell.com Only the unbound fraction of the drug is pharmacologically active.
Fentanyl and its analogs are known to be highly bound to plasma proteins. uoa.grnih.gov For fentanyl itself, the plasma protein binding is approximately 80-85%. nih.gov A study on various fentanyl analogs revealed a wide range of plasma protein binding, from as low as 31.6% to as high as 96.8%. uoa.gr This variability underscores the impact of specific structural features on this pharmacokinetic parameter. Butyrfentanyl, being a lipophilic amine, is expected to exhibit significant plasma protein binding.
| Compound/Analog | Plasma Protein Binding (%) | Primary Binding Protein(s) |
| Fentanyl | 80 - 89 | Albumin, AAG nih.gov |
| Norfentanyl (metabolite) | ~32 | Negligible nih.gov |
| Acetylfentanyl | 31.6 | - |
| Butyrfentanyl | High | Likely Albumin and AAG |
| Valerylfentanyl | 96.8 | - |
| Data derived from studies on fentanyl and its analogs. uoa.grnih.gov The value for butyrfentanyl is an estimation based on its structural similarity to other highly bound analogs. |
In Vitro Drug-Drug Interaction Potential (e.g., CYP Inhibition/Induction)
The potential for a chemical compound to be involved in drug-drug interactions (DDIs) is a critical aspect of preclinical safety assessment. These interactions often occur when a compound inhibits or induces the activity of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. While specific data on the in vitro DDI potential of this compound is not available in the public domain, an analysis of structurally related piperidine analogs provides valuable insights into its likely behavior.
CYP Inhibition
The inhibitory potential of a compound against various CYP isoforms is typically evaluated using in vitro systems such as human liver microsomes (HLMs) or recombinant human CYP enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.
Studies on various piperidine-containing compounds suggest that this chemical class has the potential to interact with CYP enzymes, particularly CYP3A4. For instance, piperine, an N-acyl piperidine found in black pepper, has been identified as a relatively selective inhibitor of CYP3A4. tjnpr.org This suggests that the N-acyl piperidine scaffold, which is present in this compound, may contribute to CYP3A4 inhibition.
Furthermore, research on a series of substituted amino propanamide renin inhibitors, which also contain an amide linkage, revealed time-dependent inhibition of CYP3A4. researchgate.net The amide bridge within these molecules was implicated as a potential cause of this inhibition. researchgate.net This finding is relevant as this compound possesses a butyramide moiety.
A study on 3-phenylpiperidine-4-carboxamide derivatives, which share the piperidine carboxamide core, also highlights the potential for this class of compounds to interact with CYP enzymes. While specific IC50 values for a broad panel of CYPs were not detailed in the available literature for these specific analogs, the focus of the study was on reducing CYP3A induction, implying an interaction with the regulatory pathways of this key drug-metabolizing enzyme. nih.gov
The table below summarizes the in vitro CYP inhibition data for selected piperidine analogs. It is important to note that these are not direct data for this compound but represent the current understanding based on structurally similar compounds.
Table 1: In Vitro CYP Inhibition of Piperidine Analogs
| Compound/Analog Class | CYP Isoform | Test System | Inhibition Potency (IC50) | Reference |
|---|---|---|---|---|
| Piperine | CYP3A4 | Not Specified | Selective Inhibitor | tjnpr.org |
This table is populated with data from structurally related compounds to infer the potential properties of this compound.
CYP Induction
CYP induction is another significant mechanism for DDIs, where a compound increases the expression of CYP enzymes, leading to faster metabolism of co-administered drugs. The induction potential is often assessed in vitro using primary human hepatocytes by measuring the increase in mRNA levels or enzyme activity.
A study on novel 3-phenylpiperidine-4-carboxamide derivatives investigated their potential to induce CYP3A. nih.gov The research aimed to develop compounds with reduced CYP3A induction, indicating that the parent structures likely possessed inductive properties. nih.gov This was evaluated using a pregnane (B1235032) X receptor (PXR) induction assay, as PXR is a key nuclear receptor that regulates the expression of CYP3A genes. nih.gov
The findings from this study suggest that compounds with a piperidine carboxamide scaffold can act as PXR activators and, consequently, as inducers of CYP3A enzymes. The specific structural modifications in the reported analogs led to a reduction in this induction potential.
Table 2: In Vitro CYP Induction Potential of Piperidine Analogs
| Compound/Analog Class | CYP Isoform | Test System | Induction Potential | Reference |
|---|
This table is populated with data from structurally related compounds to infer the potential properties of this compound.
Future Directions and Translational Research Perspectives
Identification of Novel Therapeutic Applications beyond Current Scope
The piperidine (B6355638) moiety is a versatile scaffold found in a wide array of pharmaceuticals, suggesting that N-Isopropyl-4-piperidin-4-yl-butyramide could have applications beyond any initially hypothesized activity. encyclopedia.pubmdpi.comresearchgate.net Future research should prioritize broad-based screening to identify novel therapeutic targets. The structural similarity of its core to compounds active in the central nervous system (CNS) warrants investigation into its potential as an analgesic, antipsychotic, or agent for neurodegenerative diseases like Alzheimer's. encyclopedia.pubijnrd.org
Furthermore, the established role of piperidine derivatives in anticancer and antimicrobial therapies suggests these as promising avenues for exploration. encyclopedia.pubijnrd.org High-throughput screening assays against a diverse panel of cancer cell lines and pathogenic microbes could rapidly identify new and unexpected biological activities.
Strategies for Enhancing Potency and Selectivity
Once a primary therapeutic target is identified, enhancing the potency and selectivity of this compound will be critical for its development as a viable drug candidate. Structure-activity relationship (SAR) studies are a fundamental first step. nih.gov This involves the systematic modification of the molecule's chemical structure to understand which components are essential for its biological activity.
Key modifications could include:
Alterations to the Isopropyl Group: Exploring different alkyl substituents on the amide nitrogen could influence binding affinity and metabolic stability.
Piperidine Ring Modifications: Introducing substituents on the piperidine ring or altering its conformation can significantly impact target engagement and selectivity. nih.gov
Changes to the Butyramide (B146194) Linker: Varying the length and composition of the linker chain may optimize the compound's interaction with its biological target. nih.gov
Computational modeling and in silico screening can aid in predicting the effects of these modifications, thereby streamlining the synthetic efforts and focusing on the most promising derivatives.
Exploration of Polypharmacology and Multi-Target Approaches
The concept of "one drug, multiple targets" or polypharmacology is gaining traction in drug discovery, particularly for complex diseases. Given the promiscuous nature of some piperidine-containing compounds, this compound may exert its effects through multiple biological pathways. nih.gov A thorough investigation into its off-target activities could reveal beneficial synergistic effects or potential liabilities.
This exploration can be achieved through a combination of in vitro and in silico methods. For instance, screening the compound against a broad panel of receptors, enzymes, and ion channels can create a comprehensive pharmacological profile. If multiple relevant targets are identified, medicinal chemistry efforts could be directed towards optimizing the compound's activity against this specific set of targets to develop a more effective, multi-targeted therapeutic.
Development of Advanced Preclinical Models for Efficacy Evaluation
The successful translation of a promising compound from the laboratory to the clinic hinges on the use of relevant preclinical models. For this compound, the choice of models will depend on the identified therapeutic application.
For example:
Neuropathic Pain: If analgesic properties are discovered, efficacy should be evaluated in established models such as the spinal nerve ligation (SNL) or chronic constriction injury (CCI) models in rodents. nih.gov
Alzheimer's Disease: Should the compound show potential in this area, transgenic mouse models that recapitulate key aspects of the disease, such as amyloid plaque deposition, would be essential for evaluation. biorxiv.org
Cancer: If anticancer activity is confirmed, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate prediction of clinical efficacy than traditional cell line-derived xenografts.
These advanced models will be crucial for understanding the compound's in vivo efficacy, pharmacokinetics, and pharmacodynamics, ultimately paving the way for potential clinical investigation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Isopropyl-4-piperidin-4-yl-butyramide, and how can purity be optimized during synthesis?
- Methodological Answer : A common synthetic approach involves condensation of 4-piperidin-4-yl-butyric acid with isopropylamine under carbodiimide-mediated coupling conditions (e.g., EDC/HOBt). Purification typically employs column chromatography with gradients of ethyl acetate and hexanes, followed by recrystallization from ethanol/water mixtures. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy (e.g., δ 1.2 ppm for isopropyl CH₃ groups) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 277.25 g/mol) and fragmentation patterns.
- NMR Spectroscopy : Assign stereochemistry using 2D NOESY (e.g., piperidine ring conformation).
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline).
Data should align with PubChem standards for analogous piperidinyl derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for acute toxicity (Category 4) and skin irritation:
- Use nitrile gloves, fume hoods, and closed systems during synthesis.
- Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation.
- Emergency procedures: For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding affinity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., radioligand vs. fluorescent probes). Standardize protocols:
- Use HEK-293 cells overexpressing human σ-1 receptors (common target for piperidinyl amides).
- Validate with competitive binding assays (Kd calculations via Scatchard plots) and cross-reference with structurally related compounds like N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide .
Q. What strategies improve the metabolic stability of this compound in preclinical pharmacokinetic studies?
- Methodological Answer : Address rapid hepatic clearance by:
- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) at the piperidine N-position to reduce CYP3A4-mediated oxidation.
- Prodrug design : Esterify the butyramide moiety for enhanced oral bioavailability.
Monitor stability via liver microsomal assays (e.g., t₁/₂ > 60 min in human S9 fractions) .
Q. How do computational models predict the binding mode of this compound to neurological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using σ-1 receptor crystal structures (PDB: 5HK1). Key interactions:
- Piperidine ring : Hydrophobic packing with Leu105 and Tyr103.
- Butyramide carbonyl : Hydrogen bonding with Glu172.
Validate with alanine-scanning mutagenesis and compare to experimental IC₅₀ values .
Q. What environmental impact assessments are required for lab-scale disposal of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
